1-(2-Naphthylcarbothioyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NS |
|---|---|
Molecular Weight |
255.4g/mol |
IUPAC Name |
naphthalen-2-yl(piperidin-1-yl)methanethione |
InChI |
InChI=1S/C16H17NS/c18-16(17-10-4-1-5-11-17)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
BWSMHXNTWBVASF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Naphthylcarbothioyl Piperidine and Analogous Thioamide Piperidine Systems
Direct Synthetic Routes to 1-(2-Naphthylcarbothioyl)piperidine
The most direct approaches to this compound focus on the formation of the C-N and C=S bonds of the thioamide group. These methods typically involve the reaction of a naphthalene-containing electrophile with piperidine (B6355638) as the nucleophile.
Condensation Reactions with Isothiocyanates
A primary and straightforward method for the synthesis of N,N-disubstituted thioamides is the reaction of a secondary amine with an isothiocyanate. In the context of this compound, this would involve the reaction of 2-naphthyl isothiocyanate with piperidine. This reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isothiocyanate group.
The general reaction is as follows:
2-Naphthyl isothiocyanate + Piperidine → this compound
| Reactant 1 | Reactant 2 | Product | General Conditions |
| 2-Naphthyl isothiocyanate | Piperidine | This compound | Inert solvent (e.g., THF, DCM), Room Temperature |
Multicomponent Approaches to Thioamide Formation
Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like thioamides in a single step from three or more starting materials. The Willgerodt-Kindler reaction is a classic example of a multicomponent reaction that can be adapted for the synthesis of aryl thioamides. thieme-connect.demsu.edu This reaction typically involves an aryl alkyl ketone, elemental sulfur, and a secondary amine.
For the synthesis of this compound, the starting materials would be 2-acetylnaphthalene, elemental sulfur, and piperidine. The reaction is typically heated to drive the transformation. researchgate.net
2-Acetylnaphthalene + Sulfur + Piperidine → this compound
The mechanism of the Willgerodt-Kindler reaction is complex and involves the initial formation of an enamine from the ketone and the amine, which then reacts with sulfur. wikipedia.org A series of rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminal carbon of the alkyl chain. wikipedia.org Studies on the Willgerodt-Kindler reaction with various acetophenones and amines have demonstrated its utility in generating a diverse range of thioamides. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product | General Conditions |
| 2-Acetylnaphthalene | Elemental Sulfur | Piperidine | This compound | Heating, optional solvent |
General Strategies for Piperidine Ring Construction
The synthesis of this compound can also be envisioned by first constructing a piperidine ring that is appropriately functionalized for subsequent coupling with a naphthalene-containing moiety. These general strategies for piperidine synthesis are well-established in organic chemistry.
Hydrogenation and Reduction Protocols
The catalytic hydrogenation of pyridine (B92270) derivatives is a widely used and effective method for the synthesis of piperidines. scholaris.caresearchgate.net To apply this to the target molecule, one could envision the synthesis of a 2-(naphthalen-2-yl)pyridine precursor, which would then be subjected to hydrogenation to yield 2-(naphthalen-2-yl)piperidine. This intermediate could then be acylated with a suitable thiocarbonylating agent.
Various catalysts are employed for pyridine hydrogenation, including platinum, palladium, rhodium, and ruthenium-based catalysts. nih.gov The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity. researchgate.net
| Substrate | Reagents | Product |
| 2-(Naphthalen-2-yl)pyridine | H₂, Catalyst (e.g., PtO₂, Pd/C, Rh/C) | 2-(Naphthalen-2-yl)piperidine |
Intramolecular Cyclization Techniques
Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. researchgate.net For a naphthalene-containing piperidine, a suitable precursor would possess a nitrogen atom and a reactive functional group at an appropriate distance to facilitate a 6-endo-trig cyclization.
An example of such a precursor could be an N-substituted 5-alkenyl amine, where the nitrogen is attached to the naphthalene (B1677914) moiety. Activation of the double bond or the nitrogen nucleophile can initiate the cyclization to form the piperidine ring. Various methods, including acid-catalyzed cyclizations and transition-metal-mediated processes, can be employed for this purpose. nih.gov
| Precursor Type | Key Transformation | Product |
| N-(Naphthalen-2-yl)-pent-4-en-1-amine | Intramolecular hydroamination/cyclization | 1-(Naphthalen-2-yl)piperidine |
Intermolecular Cyclization and Annulation Reactions
Intermolecular reactions, particularly cycloadditions, offer another versatile approach to the piperidine skeleton. rsc.org The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized to construct the six-membered ring of piperidine. nih.gov This could involve the reaction of an azadiene with a suitable dienophile.
For instance, an N-aryl imine derived from a naphthalene amine could serve as the azadiene component in a reaction with an electron-rich alkene. Alternatively, annulation strategies, such as the [5+1] cyclization approach, can be employed to build the piperidine ring onto an existing nitrogen-containing fragment. acs.orgwordpress.com These methods often involve the sequential formation of C-N and C-C bonds to construct the heterocyclic ring. nih.gov
| Reaction Type | Reactant 1 (Example) | Reactant 2 (Example) | Product Core |
| Aza-Diels-Alder | N-(Naphthalen-2-yl)methanimine | 1,3-Butadiene | N-(Naphthalen-2-yl)tetrahydropyridine |
| [5+1] Annulation | N-(Naphthalen-2-yl)but-3-en-1-amine | Formaldehyde equivalent | 1-(Naphthalen-2-yl)piperidine |
Radical-Mediated Cyclizations
Radical reactions offer unique pathways for the formation of complex cyclic structures. In the context of thioamide-piperidine systems, radical-mediated cyclizations can be employed to construct the piperidine ring or to form the thioamide moiety itself through radical thiocarbamoylation.
Visible-light-driven multicomponent reactions represent a modern approach to thioamide synthesis. nih.gov These methods can assemble linear thioamides and cyclic thiolactams from simple precursors like amines, carbon disulfide, and olefins under mild conditions. nih.gov A key feature of this radical pathway is the ability to use inexpensive and readily available carbon disulfide as the thiocarbonyl source, facilitating the connection of diverse amine structures with non-nucleophilic carbon partners. nih.gov Mechanistic studies suggest that the reactions can be initiated by direct photoexcitation of dithiocarbamate (B8719985) anions formed in situ. nih.gov
For the construction of the piperidine ring itself, radical-mediated amine cyclization provides an effective strategy. For instance, a cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. nih.gov Thiyl radicals (RS•), generated from precursors like thioacids, are also versatile intermediates for initiating carbocyclization cascades. mdpi.comrsc.org These sulfur-centered radicals are particularly useful for alkene and alkyne hydrothiolation and can be harnessed to build complex molecular architectures. mdpi.com
| Reaction Type | Key Reagents/Catalysts | Description | Potential Application |
| Radical Thiocarbamoylation | Amines, Carbon Disulfide, Olefins, Visible Light | A multicomponent reaction that forms thioamides via a radical pathway, using CS₂ as the thiocarbonyl source. nih.gov | Direct synthesis of the thioamide functional group. |
| Radical Amine Cyclization | Linear Amino-aldehydes, Cobalt(II) catalyst | An intramolecular cyclization that effectively forms piperidine rings from linear precursors. nih.gov | Construction of the piperidine scaffold. |
| Thiyl Radical-Mediated Cyclization | Unsaturated Substrates, Thioacids | Thiyl radicals initiate cyclization of unsaturated moieties, offering an alternative to organotin-based methods. mdpi.com | Formation of carbocyclic and heterocyclic systems. |
Metal-Catalyzed Functionalization and Cyclizations
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for forming C-N and C-S bonds essential for thioamide-piperidine systems.
Palladium-catalyzed reactions are particularly prominent in the synthesis of piperidine rings. nih.gov Gold(I) and palladium complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Furthermore, palladium-catalyzed cyclization has been successfully applied in the convergent synthesis of natural products containing 2,6-disubstituted piperidine scaffolds, demonstrating high levels of diastereoselectivity. researchgate.netnih.gov
The thioamide group itself can act as a directing group in metal-catalyzed C–H functionalization reactions. This strategy allows for the selective modification of positions on the molecule that would otherwise be unreactive. For example, Cp*Co(III)-catalyzed C–H allylation of ferrocene (B1249389) thioamides has been developed, where the thiocarbonyl group plays a crucial role in directing the C–H activation step. acs.org This principle of using sulfur-containing functional groups to direct remote C–H functionalization is a well-established strategy, enabling the efficient construction of novel molecular derivatives. rsc.orgnih.gov
| Catalyst System | Reaction Type | Substrates | Significance |
| Palladium(II) | Diastereoselective Cyclization | Adequately protected precursors | Constructs cis- and trans-2,6-disubstituted piperidine backbones with high selectivity. researchgate.netnih.gov |
| Gold(I) / Palladium(0) | Oxidative Amination / Alkene Cyclization | Non-activated alkenes | Forms substituted piperidines through difunctionalization of a double bond. nih.gov |
| Cp*Co(III) | Thioamide-Directed C-H Allylation | Ferrocene thioamides, Allyl carbonates | The thioamide acts as a directing group to enable selective C-H functionalization. acs.org |
Green Chemistry Approaches in Thioamide Synthesis
In response to growing environmental concerns, green chemistry principles are increasingly being integrated into synthetic methodologies. For thioamide synthesis, this involves the use of environmentally benign solvents, reducing or eliminating catalyst use, and performing reactions under solvent-free conditions.
Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents)
Deep eutectic solvents (DESs) have emerged as green alternatives to conventional volatile organic solvents. A highly efficient and mild protocol for synthesizing a wide variety of thioamides involves the reaction of aldehydes or ketones, secondary amines (such as piperidine), and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.orgrsc.org This method proceeds in good to excellent yields (76–93%) without the need for an additional catalyst, as the DES can act as both the solvent and a catalyst. rsc.orgresearchgate.net The reaction conditions are mild (45–60 °C), and a significant advantage is that the DES can be recycled and reused multiple times without a significant loss of activity. rsc.orgrsc.org Another green solvent, water, has been shown to mediate the synthesis of thioamides from readily available starting materials without any added energy, additives, or catalysts. organic-chemistry.orgorganic-chemistry.org
| Solvent | Reactants | Conditions | Yield | Key Advantages |
| Choline Chloride-Urea (DES) | Aldehyde/Ketone, Secondary Amine, Sulfur | 45-60 °C, 5 hours | 76-93% | Environmentally benign, catalyst-free, recyclable solvent, energy efficient. rsc.org |
| Water | Aldehyde, Amine, Sulfur | Room Temperature | Good-Excellent | No input energy, no additives, no catalyst, scalable. organic-chemistry.orgorganic-chemistry.org |
Catalyst-Free and Solvent-Free Reaction Conditions
Eliminating both catalysts and solvents represents a significant step toward ideal green synthesis. The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, has been adapted to meet these criteria. A catalyst- and solvent-free version of this reaction allows for the synthesis of aryl thioamides from aromatic aldehydes, elemental sulfur, and cyclic secondary amines like piperidine. nih.govresearchgate.net These reactions are typically performed by heating the neat mixture at 100 °C, affording the desired thioamides in high yields (70–98%) within relatively short reaction times (20–70 minutes). researchgate.net
In some cases, the reaction can proceed even at room temperature with certain acyclic amines. nih.gov This approach is notable for its clean reaction conditions and simple work-up procedures. nih.govrsc.org Decarboxylative strategies have also been developed where arylacetic or cinnamic acids react with amines and elemental sulfur to produce thioamides without any transition metal or external oxidant. organic-chemistry.orgnih.gov
| Reaction | Reactants | Conditions | Yield | Features |
| Willgerodt-Kindler | Aromatic Aldehyde, Piperidine, Sulfur | 100 °C, neat | 70-98% | Catalyst-free, solvent-free, rapid, high yielding. researchgate.net |
| Decarboxylative Thioamidation | Arylacetic Acid, Amine, Sulfur | Heat, neat | Good | No transition metal, no external oxidant, extends scope to carboxylic acids. nih.gov |
| Multicomponent Coupling | Aliphatic Amines, Sulfur | Neat | Good-Excellent | Selective oxidative coupling under solvent-free conditions. organic-chemistry.org |
Spectroscopic Characterization Techniques for 1 2 Naphthylcarbothioyl Piperidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-(2-Naphthylcarbothioyl)piperidine in solution. Analysis of ¹H, ¹³C, and advanced 2D NMR spectra allows for the unambiguous assignment of all atoms in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the naphthyl group and the aliphatic protons of the piperidine (B6355638) ring.
Naphthyl Protons: The seven protons on the 2-substituted naphthalene (B1677914) ring will appear in the aromatic region, typically between δ 7.5 and 8.4 ppm. Due to complex spin-spin coupling, these signals would present as a series of multiplets. For comparison, the aromatic protons in the similar compound 1-(2-Naphthoyl)piperidine-2,6-dione resonate between δ 7.59 and 8.37 ppm. rsc.org
Piperidine Protons: The ten protons of the piperidine ring will be found in the upfield aliphatic region. Due to the restricted rotation around the thioamide C-N bond, the signals for the protons adjacent to the nitrogen (C2 and C6) may appear as two distinct broad signals. The remaining protons at C3, C4, and C5 would likely appear as a complex, broad multiplet between approximately δ 1.6 and 2.8 ppm. In piperidine itself, these protons resonate at roughly δ 2.8, 2.2, and 1.5 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthyl-H | 7.5 - 8.4 | Multiplets |
| Piperidine-H (C2, C6) | ~3.5 - 4.5 (broad) | Multiplet |
| Piperidine-H (C3, C4, C5) | ~1.6 - 2.8 (broad) | Multiplet |
Data are predicted based on analogous structures and general chemical shift principles.
The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Thioamide Carbon: The most characteristic signal is that of the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and is expected to resonate significantly downfield, typically in the range of δ 190-210 ppm.
Naphthyl Carbons: The ten carbons of the naphthalene ring will produce signals in the aromatic region (δ 120-140 ppm). The spectrum will show ten distinct signals, with quaternary carbons generally having a lower intensity. In the related compound 1-(2-Naphthoyl)piperidine-2,6-dione, these carbons appear between δ 124.75 and 136.42 ppm. rsc.org
Piperidine Carbons: The five carbon signals of the piperidine ring are expected in the aliphatic region. The carbons adjacent to the nitrogen (C2, C6) would be the most downfield of this group, likely around δ 45-55 ppm. The C4 carbon would be the most upfield, with the C3 and C5 carbons appearing in between. For reference, the carbons in piperidine itself resonate at approximately 47, 27, and 25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thioamide) | 190 - 210 |
| Naphthyl-C (quaternary) | 130 - 140 |
| Naphthyl-CH | 120 - 130 |
| Piperidine-C (C2, C6) | 45 - 55 |
| Piperidine-C (C3, C5) | 25 - 35 |
| Piperidine-C (C4) | 20 - 30 |
Data are predicted based on analogous structures and general chemical shift principles.
To confirm the assignments from 1D NMR, several 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity within the piperidine ring and within the naphthyl ring system. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique that shows correlations between protons and carbons over two or three bonds. It would be essential for connecting the molecular fragments. For instance, correlations would be expected between the piperidine C2/C6 protons and the thioamide carbon (C=S), and between the naphthyl protons and the thioamide carbon.
¹⁵N-based NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the piperidine nitrogen. semanticscholar.org Techniques like ¹H-¹⁵N HSQC can overcome sensitivity issues by transferring magnetization from protons. acs.org The chemical shift of the nitrogen would be characteristic of a thioamide environment.
Mass Spectrometry (MS) for Molecular Elucidation
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. The expected protonated molecule [M+H]⁺ would be measured and compared to the calculated value.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M] | Calculated m/z for [M+H]⁺ |
|---|---|---|
| C₁₆H₁₇NS | 255.1082 | 255.1159 |
Calculated values are based on the most abundant isotopes of each element.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key absorptions would be from the aromatic system, the aliphatic system, and the thioamide group.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) correspond to the C-H bonds of the piperidine ring. chemicalbook.com
Thioamide Band: The C=S double bond stretch is the most diagnostic feature. Unlike the strong, sharp C=O stretch of an amide (1630-1680 cm⁻¹), the thioamide I band (largely C=S stretching) is weaker and appears at a lower frequency, typically in the range of 1200-1250 cm⁻¹. Other thioamide bands, which involve complex vibrations coupling C-N stretching and N-H bending (if applicable), appear throughout the fingerprint region (e.g., ~1500 cm⁻¹ and ~1000 cm⁻¹). The absence of a strong absorption around 1650 cm⁻¹ would confirm the successful conversion of an amide to a thioamide.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| Thioamide I (C=S Stretch) | 1200 - 1250 | Medium |
| C-N Stretch | 1000 - 1350 | Medium |
Data are predicted based on characteristic group frequencies.
X-ray Diffraction Analysis for Solid-State Structural Confirmation
X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for confirming the molecular structure of new compounds in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions. This produces a unique diffraction pattern of spots of varying intensities. By analyzing the geometric positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal structure can be determined.
While the specific crystallographic data for this compound is not publicly available in the current literature or structural databases, the analysis would typically yield a set of key parameters that define the crystal and molecular structure. These parameters are crucial for the unambiguous confirmation of the compound's synthesis and for understanding its solid-state behavior.
A hypothetical data table for the X-ray diffraction analysis of this compound would include the following crystallographic parameters:
| Parameter | Description | Hypothetical Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₆H₁₇NS |
| Formula Weight | The mass of one mole of the compound. | 267.38 g/mol |
| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 12.456 Å, c = 11.789 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.2°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1435.6 ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.234 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |
In the analysis of a related thioamide, the crystal structure would reveal the planarity of the thioamide group and the relative orientation of the naphthalene and piperidine rings. For instance, the piperidine ring would likely adopt a chair conformation. The analysis would also detail intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.
The final refined crystal structure would provide an accurate model of the molecule, confirming the connectivity of the atoms and providing precise bond lengths and angles. This level of structural detail is invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with specific properties.
Derivatization Strategies and Structure Activity Relationship Sar Exploration for 1 2 Naphthylcarbothioyl Piperidine Derivatives
Synthetic Approaches to Substituted 1-(2-Naphthylcarbothioyl)piperidine Analogues
The synthesis of N,N-disubstituted thioamides, such as this compound and its derivatives, can be achieved through several established and novel synthetic methodologies. A primary and widely used method involves the thionation of the corresponding amide, (2-naphthoyl)piperidine. This is typically accomplished using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net
More direct and versatile approaches include multicomponent reactions. For instance, a three-component reaction involving 1,1-dibromoalkenes, sodium sulfide (B99878), and a substituted formamide (B127407) can yield various disubstituted thioamides. researchgate.net Another strategy involves the coupling of amines with thiocarbamoyl fluorides, generated in situ, catalyzed by nickel. researchgate.net The Willgerodt-Kindler reaction, which utilizes an aldehyde (like 2-naphthaldehyde), an amine (such as piperidine (B6355638) or its derivatives), and elemental sulfur, is also a classic and effective route. organic-chemistry.org
Modern synthetic methods offer pathways that avoid harsh reagents or metal catalysts. One such method describes the cleavage of a C=C bond in N,N-disubstituted enaminones using elemental sulfur and an organic base to form α-keto thioamides, demonstrating the versatility of sulfur in C=S bond formation. acs.orgnih.gov Additionally, an aqueous synthesis has been developed where aldehydes react with N-substituted formamides using sodium sulfide as the sulfur source, highlighting a move towards more environmentally benign procedures. organic-chemistry.org These varied synthetic routes provide robust platforms for generating a diverse library of this compound analogues by employing appropriately substituted naphthaldehyde/naphthoyl precursors or substituted piperidines.
Regioselective and Stereoselective Functionalization of the Piperidine Ring
The piperidine ring is a prevalent structural motif in pharmaceuticals, and methods for its precise functionalization are of great importance in medicinal chemistry. nih.govmdpi.com Achieving regioselective and stereoselective substitution on the piperidine moiety of this compound is crucial for detailed SAR exploration.
This is typically accomplished in two main ways:
Building from Substituted Precursors: The most straightforward approach is to use commercially available or synthetically prepared piperidines that already possess the desired substituents at specific positions (e.g., 2-, 3-, or 4-substituted piperidines). These pre-functionalized rings can then be reacted with a 2-naphthylcarbothioyl source to yield the target analogues. ajchem-a.com
Direct C-H Functionalization: More advanced strategies involve the direct, catalyst-controlled C-H functionalization of the piperidine ring after the core structure has been formed. This approach offers the potential to modify the ring at will. For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to introduce substituents at the C2, C3, or C4 positions of N-protected piperidines. nih.govd-nb.inforesearchgate.net The site-selectivity (regioselectivity) in these reactions is ingeniously controlled by the choice of both the catalyst and the nitrogen-protecting group. nih.govd-nb.info For instance, different rhodium catalysts can direct functionalization to either the C2 or C4 positions, while the C3 position can be accessed indirectly through a stereoselective ring-opening of a cyclopropane (B1198618) intermediate. nih.govd-nb.info Similarly, palladium-catalyzed C-H arylation has been used to achieve highly regio- and stereoselective functionalization at the C4 position of piperidines bearing a directing group at the C3 position. acs.org These methods allow for the creation of specific stereoisomers, which is critical for understanding interactions with chiral biological targets like receptors.
Systematic Modification of the Naphthyl Moiety and Thioamide Linker
Systematic modification of the naphthyl ring and the thioamide linker is a cornerstone of SAR studies.
Naphthyl Moiety Modification: The electronic and steric properties of the 2-naphthyl group can be systematically altered by introducing various substituents at different positions. Researchers often investigate the effects of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, fluoro, nitro) on molecular interactions. The synthesis of these analogues typically starts from a correspondingly substituted naphthaldehyde or naphthoic acid. The study of naphthalimide derivatives, for example, has shown that different substitution patterns significantly affect DNA binding affinity and other biological activities, providing a rationale for similar explorations in the this compound series. rjraap.com
Thioamide Linker Modification: The thioamide bond itself is a key structural feature. Its isosteric replacement with other groups can probe its importance for receptor binding. For example, replacing the thioamide with its oxygen analogue, the amide, is a common first step to determine the role of the sulfur atom. nih.gov Other isosteric replacements could include thioureas, sulfonamides, or reversed amide/thioamide linkages to explore different hydrogen bonding patterns and conformational constraints. tandfonline.comtandfonline.com
Correlation of Structural Variations with Molecular Interactions
The primary goal of synthesizing diverse analogues is to correlate specific structural changes with their effects on molecular interactions, most commonly receptor binding affinity. This is quantified using parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) obtained from competitive radioligand binding assays. nih.gov
For a hypothetical series of this compound derivatives, SAR studies might reveal trends such as:
Piperidine Substitution: A study on σ₁ receptor ligands found that replacing a central ring with a piperidine ring and modifying its N-substituent significantly modulated receptor affinity. d-nb.info For instance, an N-methyl group on the piperidine might be optimal for affinity, while a larger or polar group could decrease it.
Naphthyl Substitution: Adding a hydroxyl or methoxy group to the naphthyl ring could enhance binding by forming a key hydrogen bond with a specific amino acid residue in the receptor's binding pocket. Conversely, a bulky substituent might cause a steric clash, reducing affinity.
Linker Identity: Comparing the thioamide to its amide counterpart might show a dramatic difference in binding. For example, in a series of ASH1L inhibitors, replacing a thioamide with an amide led to a nearly 100-fold drop in inhibitory activity, highlighting the critical role of the thioamide group in forming specific interactions like hydrogen bonds and chalcogen bonds within the binding pocket. tandfonline.com
These relationships are often summarized in data tables to provide a clear overview of the SAR.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues at a Target Receptor
| Compound ID | Piperidine Modification | Naphthyl Modification | Linker | Receptor Binding Affinity (Kᵢ, nM) |
|---|---|---|---|---|
| Parent | Unsubstituted | Unsubstituted | Thioamide | 15 |
| A-1 | 4-Methyl | Unsubstituted | Thioamide | 8 |
| A-2 | 4-Hydroxy | Unsubstituted | Thioamide | 25 |
| B-1 | Unsubstituted | 6-Methoxy | Thioamide | 5 |
| B-2 | Unsubstituted | 4'-Chloro | Thioamide | 45 |
| C-1 | Unsubstituted | Unsubstituted | Amide | 150 |
Thioamides as Isosteres in Peptide and Macrocycle Chemistry
The thioamide group is the closest isostere of the amide bond, sharing a similar planar geometry and number of atoms. tandfonline.com However, it possesses distinct properties that make it a valuable tool in medicinal chemistry, particularly in the fields of peptide and macrocycle design. tandfonline.comtandfonline.com
Key differences and their implications include:
Bond Length and Size: The C=S bond is longer than the C=O bond, and the van der Waals radius of sulfur is larger than that of oxygen. nih.gov
Hydrogen Bonding: The thioamide nitrogen is a stronger hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to its amide counterparts. nih.gov This can fundamentally alter intramolecular and intermolecular hydrogen bonding networks, which are crucial for defining the three-dimensional structure of peptides and macrocycles. nih.gov
Rotational Barrier: The C-N bond of a thioamide has a higher rotational barrier, leading to increased conformational rigidity in the molecular backbone. nih.gov
Lipophilicity: The sulfur atom enhances lipophilicity, which can improve properties like membrane permeability. tandfonline.com
In peptide chemistry, replacing an amide with a thioamide has been shown to increase metabolic stability by providing resistance to proteolytic enzymes. tandfonline.comresearchgate.net In macrocycles, this single-atom substitution can rigidify the conformation, sometimes leading to a massive enhancement in binding affinity and efficacy. nih.gov For instance, a "thio-scan," where each amide bond in a macrocycle is systematically replaced by a thioamide, can be used to probe conformation and identify derivatives with dramatically improved properties. nih.govrsc.org The unique electronic properties of the thioamide in this compound are thus part of a well-established strategy for fine-tuning molecular conformation and interactions. tandfonline.com
Applications of 1 2 Naphthylcarbothioyl Piperidine in Advanced Organic Synthesis
Utilization as a Synthetic Synthon for Heterocyclic Compounds
Thioamides are well-established precursors for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocyclic compounds. chemistryforsustainability.orgorganic-chemistry.orgchemrxiv.org In principle, 1-(2-Naphthylcarbothioyl)piperidine could serve as a versatile synthon for constructing such scaffolds. The thiocarbonyl group is inherently reactive and can participate in cyclization reactions with various reagents. For instance, reactions with α-haloketones or similar bifunctional electrophiles could potentially lead to the formation of thiazole (B1198619) derivatives. Other pathways could involve reactions with hydrazines to form triazoles or with activated acetylenes to yield thiophene-based structures. The piperidine (B6355638) and naphthyl groups would remain as substituents on the resulting heterocyclic core, influencing its physical and biological properties.
Role in Enamine Chemistry and Related Reactions
While the piperidine moiety is a classic secondary amine used to form enamines from ketones and aldehydes, the N-acylated (or in this case, N-thioacylated) nature of this compound precludes its direct use in traditional enamine formation. However, the core structure could be involved in reactions that proceed through enamine-like intermediates. For example, under specific catalytic conditions, it might be possible to functionalize the α-position of the piperidine ring. More research would be needed to explore if the thioamide group could be manipulated to facilitate such reactivity, perhaps through temporary coordination to a metal center.
Building Block for Complex Chemical Architectures
The structure of this compound, combining a saturated heterocycle (piperidine), a rigid polycyclic aromatic system (naphthalene), and a reactive thioamide linker, makes it an interesting, albeit unexplored, building block for constructing complex molecules. mdpi.com The naphthyl group can engage in π-π stacking interactions, while the piperidine ring offers conformational flexibility and points for further substitution. The thioamide itself can be a handle for various chemical transformations. Synthetic strategies could involve modifying any of the three components to build larger, more intricate molecular frameworks with potential applications in materials science or medicinal chemistry.
Precursor in Stereoselective Transformations
The naphthyl group is known to be an effective control element in certain stereoselective reactions, often through steric hindrance or non-covalent interactions like CH–π interactions. scispace.com Research has shown that the 2-naphthyl group can lead to high diastereoselectivity in various transformations. scispace.comresearchgate.netacs.org Theoretically, if this compound were used as a substrate or a ligand in a stereoselective reaction, the bulky and electronically distinct naphthyl moiety could influence the facial selectivity of an approaching reagent. For example, in reductions or additions to the thiocarbonyl group, the naphthyl substituent could direct the incoming group to one face of the molecule, leading to a preferred stereoisomer. However, no experimental data currently exists to support this hypothesis for this specific compound.
Contribution to New Reagent and Catalyst Development
While there is no evidence of this compound being used to develop new reagents or catalysts, its structure contains elements that are common in catalysis. The nitrogen and sulfur atoms of the thioamide group could act as a bidentate ligand for various transition metals. The chirality could be introduced onto the piperidine or naphthyl backbone to create a chiral ligand for asymmetric catalysis. The development of such a catalyst would require significant synthetic modification and extensive screening for activity and selectivity in various chemical reactions.
Employment in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. chemistryforsustainability.orgnih.goviaea.org Thioamides are valuable components in certain MCRs. chemistryforsustainability.orgresearchgate.net It is conceivable that this compound could be either a product of or a reactant in an MCR. For instance, a reaction between 2-naphthaldehyde (B31174), piperidine, and elemental sulfur represents a plausible, though not documented, MCR pathway to synthesize the title compound. organic-chemistry.org Conversely, the thioamide functionality could react with other components in a one-pot synthesis to rapidly generate complex, poly-functionalized molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
